![molecular formula C8H6N4O B155735 [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- CAS No. 126448-27-9](/img/structure/B155735.png)
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both oxadiazole and quinoxaline moieties, making it a versatile scaffold for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- typically involves a two-step process. The first step is the nucleophilic aromatic substitution of hydrogen, followed by the Scholl reaction. This method allows for the formation of the fused ring system with high efficiency .
Industrial Production Methods: Industrial production of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The key to industrial synthesis lies in optimizing reaction conditions to ensure high yield and purity, which involves careful control of temperature, solvent choice, and reaction time.
化学反应分析
Types of Reactions: [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydro derivatives, which can be further functionalized for specific applications .
科学研究应用
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- has a wide range of scientific research applications:
作用机制
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective electron donor or acceptor in chemical reactions. This property is particularly useful in the design of organic electronic materials .
相似化合物的比较
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one: This compound shares a similar oxadiazole-quinoxaline fused ring system but differs in the position of the nitrogen atoms.
[1,2,5]Thiadiazolo[3,4-B]quinoxaline: This compound replaces the oxygen atom in the oxadiazole ring with sulfur, resulting in different electronic properties.
Uniqueness: [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is unique due to its specific arrangement of nitrogen and oxygen atoms within the fused ring system. This arrangement imparts distinct electronic properties, making it a valuable compound for various applications in organic electronics and materials science .
属性
IUPAC Name |
4,9-dihydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDXBDPUHMQQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NON=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416006 |
Source


|
| Record name | ST50996833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126448-27-9 |
Source


|
| Record name | ST50996833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)






![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)




